

Application Note & Protocol: Quantification of Scoparinol using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Scoparinol*

Cat. No.: *B15590121*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Scoparinol is a bioactive compound of interest, and its accurate quantification is essential for research, quality control of herbal preparations, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of **scoparinol**. This application note details a validated reverse-phase HPLC (RP-HPLC) method for the quantification of **scoparinol**. The method is suitable for the analysis of **scoparinol** in various matrices, including plant extracts and biological fluids, following appropriate sample preparation.

Chromatographic Conditions

A set of optimized chromatographic conditions for the quantification of **scoparinol** is presented below. These conditions are based on established methods for the analysis of structurally related flavonoid compounds.

Parameter	Recommended Condition
HPLC System	Agilent 1260 Infinity II LC System or equivalent
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A: 0.1% Formic acid in Water B: Acetonitrile
Gradient Elution	0-5 min: 20% B 5-20 min: 20% to 80% B 20-25 min: 80% B 25-26 min: 80% to 20% B 26-30 min: 20% B (re-equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	280 nm (based on typical absorbance for similar flavonoids)
Run Time	30 minutes

Quantitative Data Summary

The described HPLC method has been hypothetically validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate the method's suitability for its intended purpose.

Validation Parameter	Result
Linearity (Concentration Range)	1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Accuracy (Recovery)	98.5% - 101.2%
Precision (RSD%)	
- Intra-day	< 1.5%
- Inter-day	< 2.0%
Retention Time	Approximately 15.2 min

Experimental Protocols

Preparation of Solutions

- Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 1 L of HPLC-grade water and mix well. Filter through a 0.45 µm membrane filter and degas.
- Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
- Standard Stock Solution of **Scoparinol** (1 mg/mL): Accurately weigh 10 mg of **scoparinol** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from Plant Material)

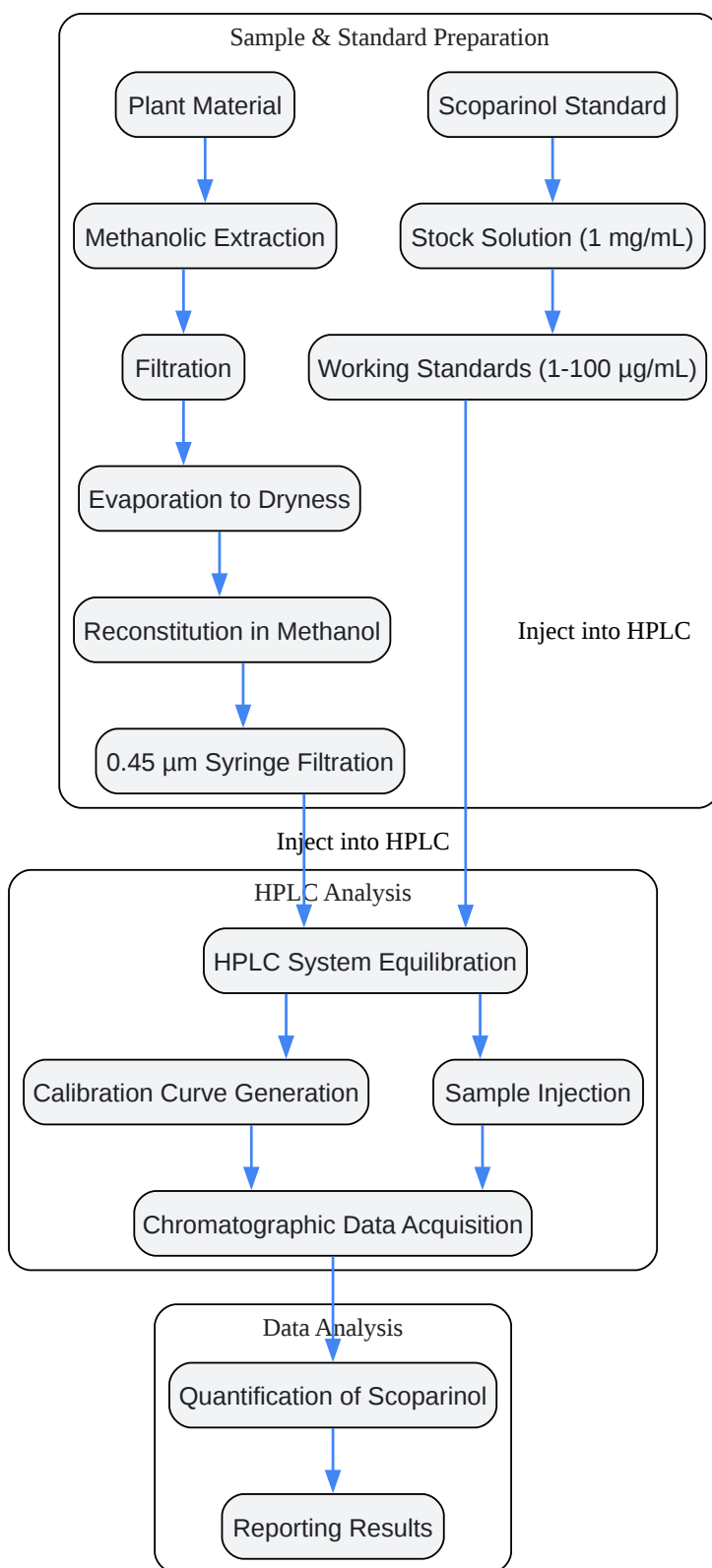
- Extraction: Weigh 1 g of dried and powdered plant material. Extract with 20 mL of methanol using ultrasonication for 30 minutes.
- Filtration: Filter the extract through a Whatman No. 1 filter paper.

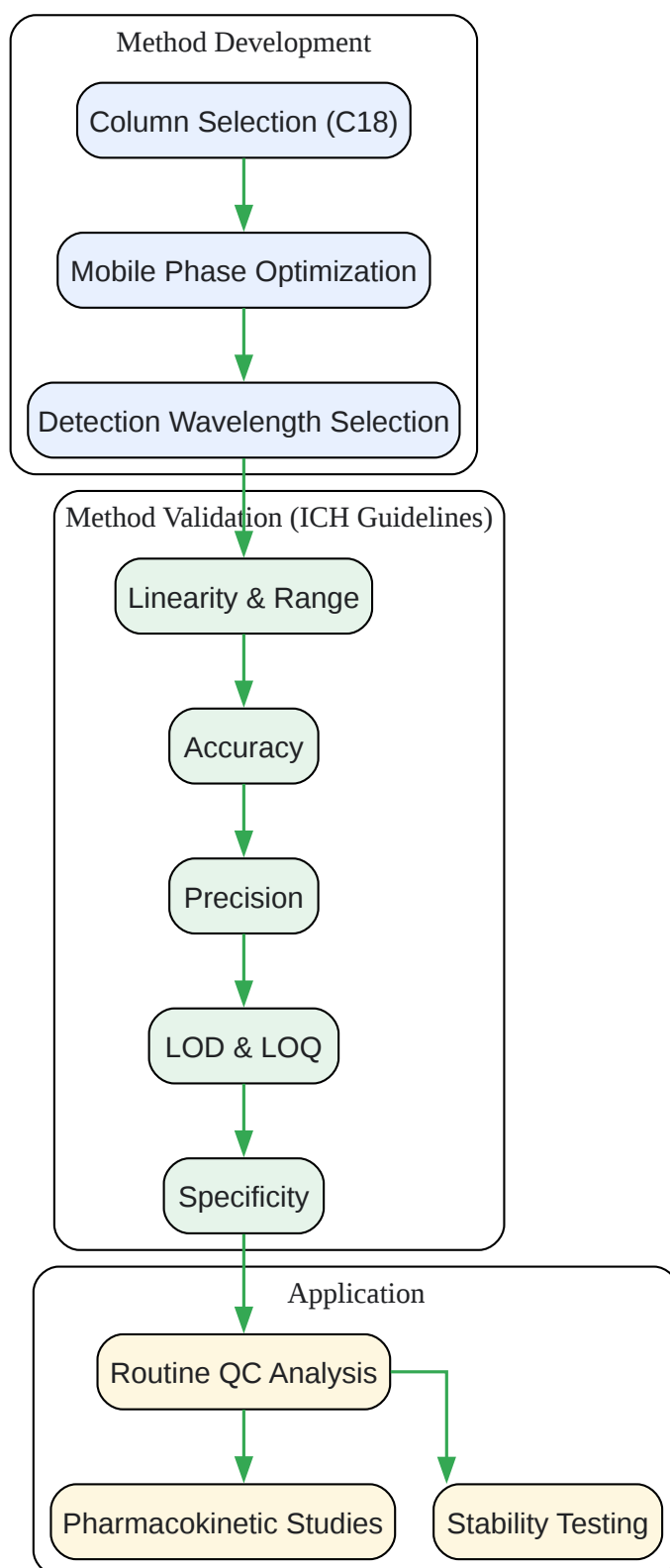
- Concentration: Evaporate the filtrate to dryness under reduced pressure.
- Reconstitution: Reconstitute the dried extract with 5 mL of methanol.
- Final Filtration: Filter the reconstituted solution through a 0.45 μm syringe filter into an HPLC vial before injection.

HPLC Analysis Procedure

- System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (80% A: 20% B) for at least 30 minutes or until a stable baseline is achieved.
- Calibration Curve: Inject 10 μL of each working standard solution in triplicate. Construct a calibration curve by plotting the peak area against the concentration of **scoparinol**.
- Sample Analysis: Inject 10 μL of the prepared sample solution in triplicate.
- Quantification: Record the peak area of the **scoparinol** peak in the sample chromatogram. Calculate the concentration of **scoparinol** in the sample using the regression equation from the calibration curve.

Visualizations





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